

Crystal Structure of 2-Phenyl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenyl-1H-indole-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of **2-Phenyl-1H-indole-3-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry. The document details its crystallographic parameters, provides comprehensive experimental protocols for its synthesis and structural determination, and explores its potential biological relevance through key signaling pathways.

Crystallographic Data

The crystal structure of **2-Phenyl-1H-indole-3-carbaldehyde** has been determined by single-crystal X-ray diffraction. The crystallographic data is summarized in the table below, as sourced from the Crystallography Open Database (COD) under deposition number 7231970.^[1] This data is based on the work published by Ganesan and colleagues in 2018.^[1]

Parameter	Value
Empirical Formula	C ₁₅ H ₁₁ NO
Formula Weight	221.25 g/mol
Crystal System	Orthorhombic
Space Group	P b c n
a	22.6720 Å
b	14.2171 Å
c	6.8368 Å
α	90°
β	90°
γ	90°
Volume	2202.9 Å ³
Z	8
Calculated Density	1.334 g/cm ³
Radiation type	Mo Kα
Wavelength	0.71073 Å
Temperature	293 K

Experimental Protocols

Synthesis and Crystallization of 2-Phenyl-1H-indole-3-carbaldehyde

The synthesis of **2-Phenyl-1H-indole-3-carbaldehyde** can be achieved through various methods, with the Fischer indole synthesis being a common route for the 2-phenylindole core, followed by formylation at the C3 position.

Materials:

- Phenylhydrazine
- Acetophenone
- Polyphosphoric acid (PPA) or other acid catalyst (e.g., glacial acetic acid)
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Ethanol
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na_2SO_4)
- Appropriate organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

- Synthesis of 2-Phenylindole:
 - A mixture of phenylhydrazine and acetophenone is refluxed in ethanol with a catalytic amount of glacial acetic acid to form the corresponding phenylhydrazone.
 - The crude phenylhydrazone is then cyclized using a strong acid catalyst like polyphosphoric acid at an elevated temperature (typically 100-150°C).
 - The reaction mixture is cooled and then poured into ice-water to precipitate the crude 2-phenylindole.
 - The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.
- Formylation of 2-Phenylindole (Vilsmeier-Haack Reaction):

- In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.
- A solution of 2-phenylindole in DMF is then added slowly to the Vilsmeier reagent.
- The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
- The mixture is then carefully poured into a stirred solution of ice and sodium hydroxide to hydrolyze the intermediate and precipitate the product.
- The solid **2-Phenyl-1H-indole-3-carbaldehyde** is collected by filtration, washed thoroughly with water, and dried.
- Crystallization for Single-Crystal X-ray Diffraction:
 - Slow evaporation is a common technique for growing single crystals. A saturated solution of the purified **2-Phenyl-1H-indole-3-carbaldehyde** is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
 - The solution is filtered to remove any particulate matter and the filtrate is left in a loosely covered container in a vibration-free environment.
 - Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of suitable quality for X-ray diffraction should form.

Single-Crystal X-ray Diffraction Analysis

The following is a representative protocol for the determination of the crystal structure of **2-Phenyl-1H-indole-3-carbaldehyde** using a single-crystal X-ray diffractometer.

Instrumentation:

- Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
- Graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).

- Cryostat for low-temperature data collection (optional, but recommended for better data quality).

Procedure:

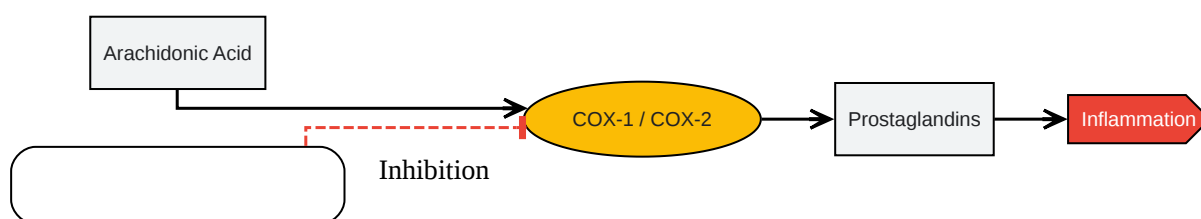
- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (if necessary).
- Data Collection:
 - The mounted crystal is placed on the diffractometer and cooled to the desired temperature (e.g., 100 K or 293 K).
 - The unit cell parameters are determined from a preliminary set of diffraction frames.
 - A full sphere of diffraction data is collected using a combination of ω and ϕ scans.
- Data Reduction:
 - The raw diffraction images are processed to integrate the reflection intensities.
 - The integrated intensities are corrected for Lorentz and polarization effects, and an absorption correction (e.g., multi-scan) is applied.
- Structure Solution and Refinement:
 - The crystal structure is solved using direct methods or Patterson methods.
 - The structural model is refined by full-matrix least-squares on F^2 .
 - All non-hydrogen atoms are refined anisotropically.
 - Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
 - The final model is validated using crystallographic software to check for consistency and quality.

Biological Relevance and Signaling Pathways

2-Phenylindole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] While the specific signaling pathways for **2-Phenyl-1H-indole-3-carbaldehyde** are not extensively detailed, the broader class of 2-phenylindoles has been shown to interact with key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling cascade.

Inhibition of Cyclooxygenase (COX) Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Some indole derivatives have been investigated as COX inhibitors.

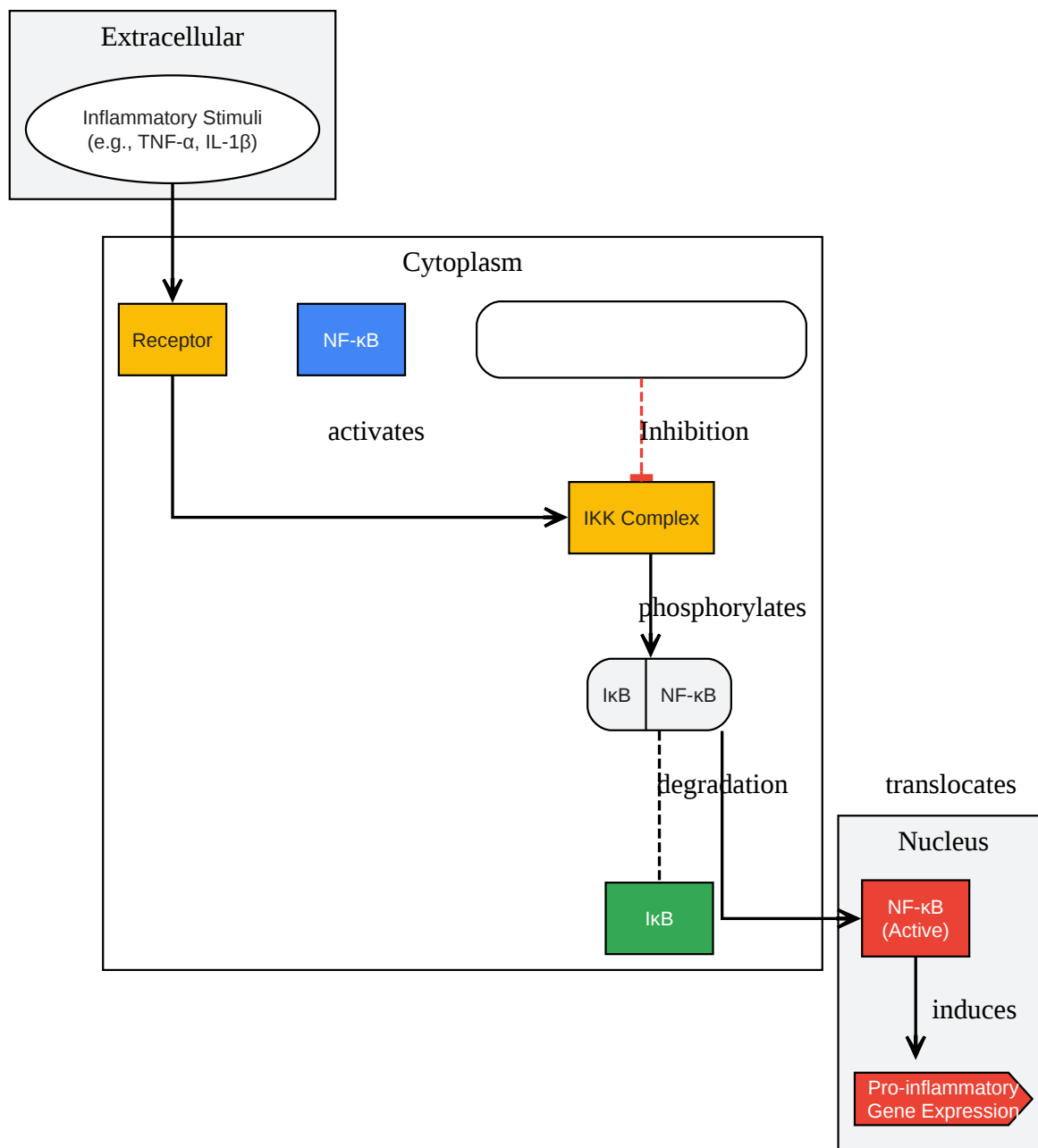


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COX Inhibition Pathway

Modulation of NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous inflammatory diseases and cancers. Inhibition of this pathway is a key target for anti-inflammatory drug development.



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NF-κB Signaling Pathway

Conclusion

This technical guide provides a consolidated resource for understanding the crystal structure and potential biological context of **2-Phenyl-1H-indole-3-carbaldehyde**. The provided crystallographic data serves as a fundamental basis for computational modeling and structure-activity relationship studies. The detailed experimental protocols offer a practical guide for the synthesis and structural analysis of this compound and its analogs. Furthermore, the exploration of its potential interactions with the COX and NF- κ B signaling pathways highlights its relevance in the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and anticancer research. Further investigation into the specific molecular targets and mechanisms of action of **2-Phenyl-1H-indole-3-carbaldehyde** is warranted to fully elucidate its therapeutic potential.

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